![molecular formula C17H25N5OS B2985987 N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-60-6](/img/structure/B2985987.png)
N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound. It contains a cyclohexyl group, a propyl group, a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and 1,2,4-triazole rings, the introduction of the propyl and cyclohexyl groups, and the coupling of these components with the sulfanyl group and the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are heterocyclic compounds that contain nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Antiexudative Activity : A study by Chalenko et al. (2019) explored the synthesis of pyrolin derivatives related to N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. They focused on the antiexudative properties of these compounds, finding significant activity in some derivatives compared to the reference drug diclofenac sodium Chalenko, A. O. Sirova, I. Chekman, A. Demchenko.
Antimicrobial Screening : MahyavanshiJyotindra et al. (2011) synthesized derivatives of this compound and conducted antimicrobial screening. Their findings indicate potential antibacterial, antifungal, and anti-tuberculosis activities MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil.
Antitumor and Antiviral Properties
Antitumor Activity : Albratty et al. (2017) synthesized novel derivatives of this compound and investigated their antitumor activity. Some compounds showed promising inhibitory effects on various cell lines Albratty, K. El-Sharkawy, Shamsher Alam.
Antiviral and Virucidal Activity : Wujec et al. (2011) studied the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus. Their findings suggest the potential of these compounds in reducing viral replication Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz.
Synthesis and Characterization
- Crystal Structure Analysis : Cai et al. (2009) analyzed the crystal structure of a similar compound, providing insights into the molecular geometry and potential applications in material science Xiao-Qing Cai, Xiao-Nuan Xie, Xiaowei Yan, Kejian Zhao, Mei-Rong Li.
Miscellaneous Applications
Antimicrobial Activity : Arpaci et al. (2002) synthesized and evaluated the microbiological activity of cyclohexyl acetamide derivatives. Their findings showed a broad spectrum of activity against various microorganisms O. Arpaci, E. Şener, I. Yalcin, N. Altanlar.
Antioxidant Activity : Chkirate et al. (2019) synthesized coordination complexes with pyrazole-acetamide derivatives and assessed their antioxidant activity. These findings suggest the potential use of these compounds in health-related applications K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-2-8-15-19-20-17(22(15)21-11-6-7-12-21)24-13-16(23)18-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODTOWVVWTDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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